Propanedinitrile, [(4-methylphenyl)hydrazono]- Propanedinitrile, [(4-methylphenyl)hydrazono]-
Brand Name: Vulcanchem
CAS No.: 40257-94-1
VCID: VC21337202
InChI: InChI=1S/C10H8N4/c1-8-2-4-9(5-3-8)13-14-10(6-11)7-12/h2-5,13H,1H3
SMILES: CC1=CC=C(C=C1)NN=C(C#N)C#N
Molecular Formula: C10H8N4
Molecular Weight: 184.2 g/mol

Propanedinitrile, [(4-methylphenyl)hydrazono]-

CAS No.: 40257-94-1

Cat. No.: VC21337202

Molecular Formula: C10H8N4

Molecular Weight: 184.2 g/mol

* For research use only. Not for human or veterinary use.

Propanedinitrile, [(4-methylphenyl)hydrazono]- - 40257-94-1

Specification

CAS No. 40257-94-1
Molecular Formula C10H8N4
Molecular Weight 184.2 g/mol
IUPAC Name 2-[(4-methylphenyl)hydrazinylidene]propanedinitrile
Standard InChI InChI=1S/C10H8N4/c1-8-2-4-9(5-3-8)13-14-10(6-11)7-12/h2-5,13H,1H3
Standard InChI Key QWXZCLDAHBYABA-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NN=C(C#N)C#N
Canonical SMILES CC1=CC=C(C=C1)NN=C(C#N)C#N

Introduction

Chemical Identity and Structure

Propanedinitrile, [(4-methylphenyl)hydrazono]- is characterized by a hydrazone linkage connecting a 4-methylphenyl group to a malononitrile (propanedinitrile) moiety. This structure combines the chemical versatility of both the hydrazone functional group and cyano groups, contributing to its potential utility in organic chemistry.

Basic Identification Data

The compound is unambiguously identified through several chemical identifiers:

PropertyValue
CAS Registry Number40257-94-1
PubChem CID817970
Molecular FormulaC10H8N4
Molecular Weight184.20 g/mol
IUPAC Name2-[(4-methylphenyl)hydrazinylidene]propanedinitrile
InChIKeyQWXZCLDAHBYABA-UHFFFAOYSA-N
DSSTox Substance IDDTXSID00355885

The compound is also known by several synonyms including 2-[(4-methylphenyl)hydrazono]malononitrile, [2-(4-Methylphenyl)hydrazono]propanedinitrile, 4-tolyl-hydrazonomalononitrile, and p-tolylcarbonohydrazonoyl dicyanide .

Structural Characteristics

The molecular structure features a 4-methylphenyl group attached to a hydrazone moiety (-N-N=C-), which connects to a propanedinitrile fragment containing two cyano groups. This specific arrangement of functional groups creates a conjugated system that influences the compound's electronic properties and reactivity patterns. The crystallographic data available in the Cambridge Structural Database (CCDC Number 766853) provides detailed insight into the compound's three-dimensional structure and packing arrangements in the solid state .

Physical and Chemical Properties

Physical Properties

The physical properties of Propanedinitrile, [(4-methylphenyl)hydrazono]- have been both experimentally determined and computationally predicted:

PropertyValueSource
Physical StateSolid at room temperature
Exact Mass184.074896272 Da
Topological Polar Surface Area72 Ų
XLogP33.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count2
Complexity288

These properties provide valuable information for predicting the compound's behavior in various chemical environments, its solubility characteristics, and potential interactions with biological systems.

Chemical Reactivity

The chemical reactivity of Propanedinitrile, [(4-methylphenyl)hydrazono]- is primarily determined by its functional groups:

  • The hydrazone group (-N-N=C-) can participate in numerous reactions:

    • Hydrolysis (yielding 4-methylphenylhydrazine and malononitrile derivatives)

    • Nucleophilic addition at the C=N bond

    • Coordination with metal ions through the nitrogen atoms

    • Isomerization between E/Z configurations

  • The nitrile groups (-C≡N) exhibit characteristic reactivity:

    • Hydrolysis to amides or carboxylic acids

    • Reduction to primary amines

    • Nucleophilic addition reactions

    • Cycloaddition reactions to form heterocyclic compounds

The conjugated nature of the molecule also makes it susceptible to both electrophilic and nucleophilic attack at various positions, depending on reaction conditions.

Synthesis and Preparation Methods

Proposed Synthesis Methodology

Based on analogous reactions documented for related compounds, a viable synthetic route would involve:

  • Preparation or commercial acquisition of 4-methylphenylhydrazine (p-tolylhydrazine)

  • Condensation reaction with malononitrile:

    • Reaction media: Ethanol or methanol with catalytic amounts of acid

    • Temperature: Reflux conditions (78-80°C for ethanol)

    • Time: 1-3 hours until completion (monitored by TLC)

  • Product isolation by filtration and purification by recrystallization

This synthesis route is supported by evidence from reactions of similar compounds, as seen in the preparation of bis-dienamide derivatives where enaminones react with malononitrile in ethanolic piperidine under reflux conditions .

Reaction Mechanism

The reaction mechanism likely proceeds through:

  • Nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbon of malononitrile

  • Formation of an intermediate addition product

  • Elimination of water to form the hydrazone bond

  • Possible rearrangement to achieve the most stable configuration

These mechanistic steps align with documented reactions for malononitrile with various nitrogen nucleophiles .

Spectroscopic Characterization

NMR Spectroscopy

The 13C NMR spectral data for Propanedinitrile, [(4-methylphenyl)hydrazono]- is available through PubChem . The spectrum would show characteristic signals for:

  • The methyl carbon (approximately 20-25 ppm)

  • Aromatic carbons (120-140 ppm)

  • Carbon atoms adjacent to the nitrogen atoms (140-160 ppm)

  • Nitrile carbons (110-120 ppm)

These spectral data are essential for structural confirmation and purity assessment.

Crystal Structure Analysis

The crystal structure of Propanedinitrile, [(4-methylphenyl)hydrazono]- has been determined and is recorded in the Cambridge Structural Database (CCDC Number 766853) . This crystallographic data provides valuable information about:

  • Bond lengths and angles within the molecule

  • Molecular conformation in the solid state

  • Intermolecular interactions (hydrogen bonding, π-π stacking)

  • Crystal packing arrangements

  • Space group and unit cell parameters

These structural details are crucial for understanding the compound's three-dimensional architecture and potential intermolecular interactions in various applications.

Comparative Analysis with Related Compounds

Structural Analogs

Several structural analogs of Propanedinitrile, [(4-methylphenyl)hydrazono]- have been documented, allowing for structure-property relationship analyses:

CompoundCAS NumberKey Structural DifferenceRef.
Propanedinitrile, ((4-methoxyphenyl)hydrazono)-1209-14-9Methoxy instead of methyl group
Propanedinitrile, ((4-nitrophenyl)hydrazono)-3722-12-1Nitro instead of methyl group
Propanedinitrile, ((2,6-dibromo-4-methylphenyl)hydrazono)-64691-97-0Additional bromo substituents
Propanedinitrile, ((4-bromo-2,6-dichlorophenyl)hydrazono)-64691-92-5Bromo and chloro substituents

Effect of Substituents

The substitution pattern on the phenyl ring significantly influences the compound's properties:

  • Electronic Effects: Electron-donating groups (methyl, methoxy) versus electron-withdrawing groups (nitro, halogens) affect the electronic density distribution throughout the conjugated system.

  • Steric Effects: Ortho substituents (as in the dibromo and dichloro derivatives) can impact the conformation of the molecule and alter the planarity of the system.

  • Physicochemical Properties: Different substituents modify properties such as solubility, lipophilicity, and acidity/basicity of the N-H group.

  • Reactivity: The nature of substituents influences the reactivity patterns of both the hydrazone linkage and the nitrile groups.

Future Research Directions

Several promising avenues for future research on Propanedinitrile, [(4-methylphenyl)hydrazono]- include:

Synthetic Methodology Development

  • Optimization of synthetic routes to improve yield and purity

  • Development of green chemistry approaches using environmentally friendly solvents and catalysts

  • Exploration of one-pot synthetic methods for efficient production

Structure-Property Relationship Studies

  • Systematic modification of the aromatic substituents to tune electronic and physical properties

  • Investigation of isomerization behavior and its impact on properties

  • Computational studies to predict properties and reactivity patterns

Application-Oriented Research

  • Evaluation of potential biological activities through in vitro and in silico screening

  • Assessment of optical and electronic properties for materials science applications

  • Exploration as a building block in supramolecular chemistry and crystal engineering

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